

Core Structure & Activity Relationship of Amorphutins

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Compound Focus: Amorphutin A

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The table below outlines the core structural features of amorphutins and how modifications impact their activity, based on data from multiple studies [1] [2] [3].

Structural Feature	Role in Activity & Key Findings	Experimental Support (Selected Data)
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| **Carboxylic Acid Group** | Essential for high-affinity PPAR γ binding. Forms critical hydrogen bonds/salt bridges with Ser342 and Arg288 in the PPAR γ ligand-binding domain (LBD). Methylation of this group reduces binding affinity by a factor of 40 [1]. | **Assay:** Competitive TR-FRET binding assay. **Result:** Amorphutin 1 Ki for PPAR γ = **236 nM**; Methylated derivative Ki = **~9.4 μ M** [1]. | | **Benzene Ring Substitution (Prenylation)** | The position and length of the prenyl (isoprenoid) chain are crucial for affinity and selectivity. Amorphutin B, with a geranyl side chain, shows the highest PPAR γ binding affinity (Ki=19 nM). Shorter or absent chains reduce potency [3]. | **Assay:** Competitive TR-FRET binding assay. **Result:** Amorphutin B Ki for PPAR γ = **19 nM** (most potent). Amorphutin 1 Ki = **236 nM**. Decarboxy**amorphutin A** was cytotoxic but did not activate PPAR γ [2] [3]. | | **Phenethyl vs. Phytocannabinoid-type** | The phenethyl-amorphutin structure (e.g., **Amorphutin A**) is a potent PPAR γ agonist. Converting this to an alkyl (phytocannabinoid-type) or styryl/ phenylethynyl structure can abolish PPAR γ activity and introduce cytotoxicity [2]. | **Assay:** PPAR γ and PPAR α agonist activity reporter assays. **Result:** **Amorphutin A** was a potent PPAR γ agonist. Its pentyl analogue (phytocannabinoid-type) was inactive on PPAR γ and PPAR α [2]. | | **Selective PPAR γ Modulation** | Amorphutins act as selective PPAR γ modulators (SPPAR γ M s). They are

partial agonists, inducing a different cofactor recruitment profile and gene expression signature than full agonists like rosiglitazone, which may explain their safer profile [1] [3]. | **Assay:** Cofactor recruitment & reporter gene assays. **Result:** Amorfrutin 1 showed only **39% efficacy** in PPAR γ activation compared to rosiglitazone (100%) and differentially recruited cofactors like CBP and TRAP220 [1]. |

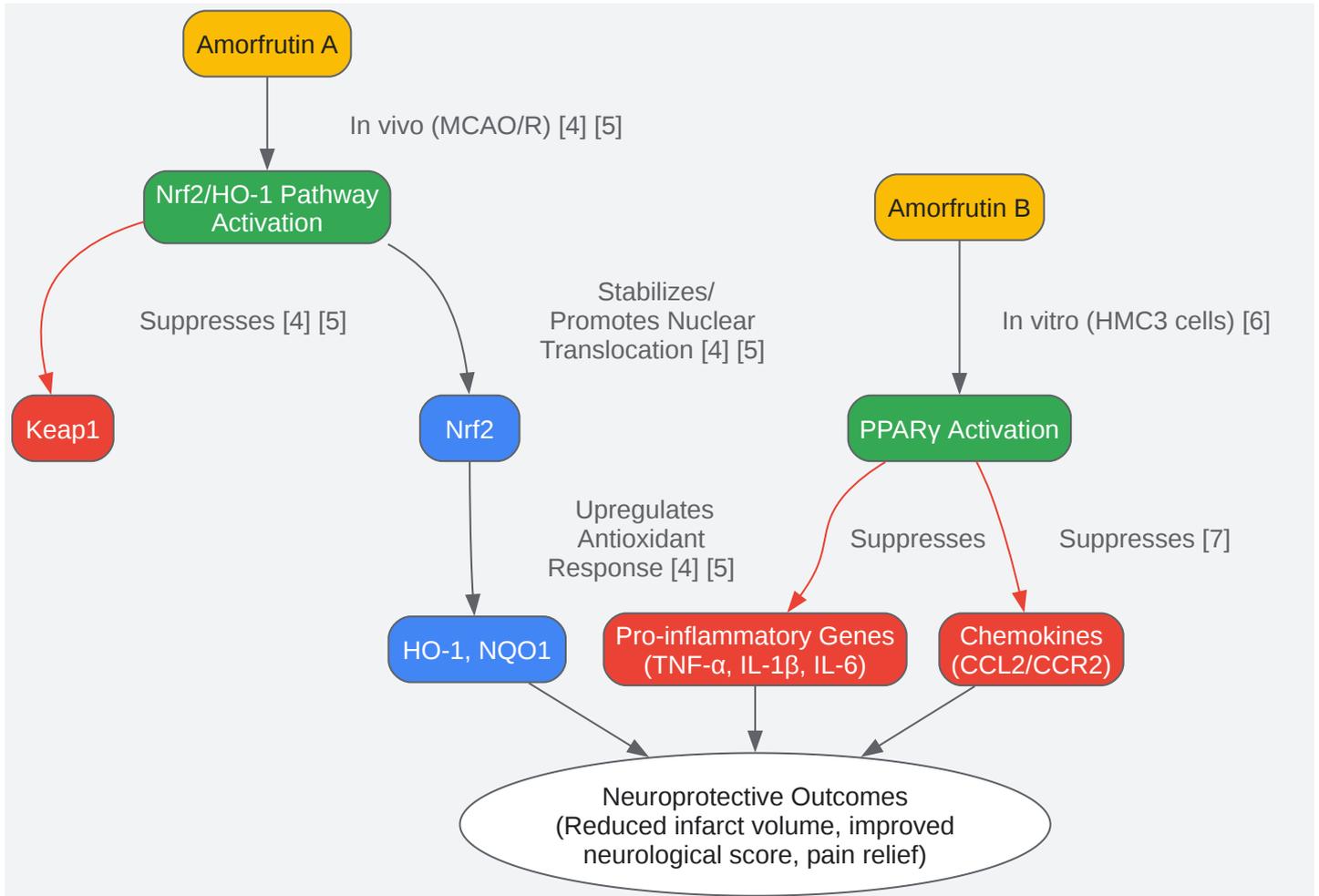
Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies behind the key data.

- **PPAR Binding Affinity (K_i) Assay** [1] [3]
 - **Purpose:** To determine the binding strength (equilibrium dissociation constant, K_i) of a compound to PPAR γ , α , or β/δ .
 - **Method:** A **competitive time-resolved fluorescence resonance energy transfer (TR-FRET)** assay is commonly used. The test compound competes with a fluorescently labeled, high-affinity ligand for binding to the purified PPAR ligand-binding domain (LBD). The decrease in FRET signal is measured and used to calculate the K_i value.
- **Transcriptional Activation (Reporter Gene) Assay** [1]
 - **Purpose:** To measure the functional ability of a compound to activate PPAR γ and drive gene expression.
 - **Method:** Cells (e.g., adipocytes) are transfected with a **plasmid containing a PPAR Response Element (PPRE) linked to a luciferase reporter gene**. After treatment with the test compound, luciferase activity is measured, which correlates directly with the level of PPAR γ -mediated transcriptional activation. Efficacy is reported relative to a full agonist like rosiglitazone.
- **X-ray Crystallography for Structural Insights** [1]
 - **Purpose:** To obtain a high-resolution 3D structure of the PPAR γ LBD in complex with the amorfrutin ligand.
 - **Method:** The **PPAR γ LBD is purified and co-crystallized with the ligand (e.g., Amorfrutin 1)**. X-ray diffraction data is collected, and the structure is solved to visualize atomic-level interactions, such as hydrogen bonds and van der Waals contacts.

Signaling Pathways in Neuroprotection

Beyond diabetes, amorfrutins show promise in neuroprotection. The following diagram summarizes the key pathways involved in these effects, as evidenced by recent studies.



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The research indicates that amorfrutins, particularly **Amorphutin A** and B, exert their effects through at least two key pathways: the well-established **PPAR γ activation** that mediates anti-inflammatory effects, and the **Nrf2/HO-1 pathway** that provides potent antioxidant activity [4] [7] [5].

Key Takeaways for Researchers

- **The SAR is well-defined for PPAR γ activation:** The **benzoic acid core** and **lipophilic prenyl side chain** are non-negotiable for high-affinity binding and agonist activity.
- **Amorfrutin A is a potent SPPAR γ M:** It offers a favorable safety profile compared to older TZDs, making it an attractive scaffold for drug development.
- **Therapeutic potential extends beyond diabetes:** Robust preclinical data shows promise for **ischemic stroke [4] [5] [8] and neuropathic pain [7]**.
- **Critical research gaps remain:** A comprehensive, side-by-side SAR study of **Amorfrutin A** analogues, especially exploring diverse modifications to the prenyl chain and aromatic ring, is needed to fully exploit its therapeutic potential.

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